Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Unambiguous MRM Quantification vs. Unlabeled Upadacitinib
Upadacitinib-15N,d2 provides a +3 Da mass shift relative to unlabeled upadacitinib (m/z 384.10 vs. 388.90 for the precursor ion), enabling distinct multiple reaction monitoring (MRM) transitions that eliminate cross-talk and ensure accurate quantification in complex biological matrices [1]. This isotopic differentiation is essential for validated LC-MS/MS methods, where the internal standard must be chromatographically co-eluting yet spectrometrically distinguishable from the analyte [2].
| Evidence Dimension | Precursor ion m/z (positive ESI) |
|---|---|
| Target Compound Data | m/z 384.10 |
| Comparator Or Baseline | Unlabeled Upadacitinib: m/z 388.90 |
| Quantified Difference | -4.8 Da (Δm = -3 Da nominal mass shift) |
| Conditions | LC-MS/MS with electrospray ionization (ESI) in positive ion mode |
Why This Matters
This mass difference is the minimal requirement for regulatory bioanalytical method validation, ensuring the IS does not interfere with analyte quantification while correcting for matrix effects and ionization variability.
- [1] Gao Y, Tian X, Wang M, et al. Determination of upadacitinib concentration in human plasma by LC-MS/MS. Chin J Clin Pharmacol. 2025;39(3):393-396. View Source
- [2] Wu JJ, Lin L, Yan JJ, et al. Development and validation of a sensitive LC-MS/MS assay for determination of upadacitinib in human plasma and its application in patients with inflammatory bowel disease. J Pharm Biomed Anal. 2025;131:107581. View Source
